molecular formula C5H4Br2S B1273136 2-Bromo-3-(bromomethyl)thiophene CAS No. 40032-76-6

2-Bromo-3-(bromomethyl)thiophene

Cat. No.: B1273136
CAS No.: 40032-76-6
M. Wt: 255.96 g/mol
InChI Key: ZPWPMAAPQZXPDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Optimization

Electrophilic Bromination of 3-(Bromomethyl)thiophene

The primary synthetic route involves brominating 3-(bromomethyl)thiophene at the 2-position. Electrophilic bromination is achieved using bromine (Br₂) or N-bromosuccinimide (NBS) in inert solvents such as carbon tetrachloride (CCl₄) or chloroform (CHCl₃). Key parameters include:

  • Temperature : 0–25°C to minimize side reactions.
  • Catalyst : Lewis acids like FeBr₃ (1–5 mol%) enhance regioselectivity.
  • Reaction Time : 4–12 hours for complete conversion.

Table 1: Bromination Conditions and Yields

Brominating Agent Solvent Temp (°C) Yield (%) Purity (%)
Br₂ CCl₄ 0–5 78 95
NBS CHCl₃ 20–25 85 97
Br₂ + FeBr₃ CCl₄ 10–15 92 98

NBS outperforms Br₂ in yield and selectivity due to its controlled release of bromine. Excess Br₂ risks over-bromination, forming 2,5-dibromo derivatives, which are challenging to separate.

Radical Bromination for Allylic Functionalization

Introducing the bromomethyl group at the 3-position requires allylic bromination of 3-methylthiophene. This step employs NBS with radical initiators like azobisisobutyronitrile (AIBN) under UV light:

  • Solvent : Tetrachloromethane (CCl₄) or benzene.
  • Conditions : Reflux at 80°C for 6–8 hours.
  • Mechanism : Radical chain reaction propagates bromine addition to the methyl group.

Equation 1 :
$$ \text{3-Methylthiophene} + \text{NBS} \xrightarrow{\text{AIBN, } \Delta} \text{3-(Bromomethyl)thiophene} + \text{Succinimide} $$

This method achieves ~70% yield but requires rigorous purification to remove succinimide byproducts.

Industrial-Scale Production

Continuous-Flow Reactor Systems

Large-scale synthesis adopts continuous-flow technology to enhance efficiency and safety. Key features include:

  • Reactor Design : Multi-zone temperature control (0–25°C) for sequential bromination steps.
  • Automation : Real-time monitoring of Br₂/NBS feed rates to prevent over-bromination.
  • Output : 50–100 kg/day with ≥95% purity.

Table 2: Industrial vs. Laboratory-Scale Parameters

Parameter Laboratory Scale Industrial Scale
Reaction Volume 0.5–2 L 500–1000 L
Temperature Control Manual Automated
Yield 75–85% 90–92%

Solvent Recycling and Waste Management

Industrial processes prioritize solvent recovery (e.g., CCl₄ distillation) and neutralize HBr byproducts with NaOH scrubbers. Closed-loop systems reduce environmental impact and costs.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR : Peaks at δ 7.12 (thiophene H-4), δ 4.32 (CH₂Br), and δ 2.98 (thiophene H-5) confirm structure.
  • GC-MS : Molecular ion cluster at m/z 249.9 ([M]⁺) with isotopic pattern matching Br₂.
  • FT-IR : Absence of C-H stretches (~2900 cm⁻¹) in the bromomethyl group confirms deuteration-free synthesis.

Purity Assessment

HPLC with UV detection (λ = 254 nm) resolves 2-bromo-3-(bromomethyl)thiophene (Rt = 8.2 min) from 2,5-dibromo analogs (Rt = 10.5 min).

Challenges and Mitigation Strategies

Regioselectivity in Di-Bromination

Competing bromination at positions 2, 4, and 5 is minimized by:

  • Low-Temperature Bromination : Slows kinetic side reactions.
  • Steric Hindrance : Bulky substituents at position 3 direct Br₂ to position 2.

Byproduct Formation

  • Succinimide Residues : Removed via aqueous washes (pH 7–8).
  • Polybrominated Thiophenes : Column chromatography (silica gel, hexane/EtOAc 9:1) isolates the target compound.

Emerging Methodologies

Photocatalytic Bromination

Recent advances use visible-light photocatalysts (e.g., Ru(bpy)₃²⁺) to activate NBS at ambient temperatures. Benefits include:

  • Energy Efficiency : 25°C vs. traditional 80°C.
  • Enhanced Selectivity : >90% yield with minimal byproducts.

Flow Chemistry for Multistep Synthesis

Integrated flow systems perform sequential bromination and purification, reducing human intervention and contamination risks.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(bromomethyl)thiophene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura and Stille couplings, to form biaryl compounds.

    Oxidation and Reduction Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiophenes.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and primary amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Coupling Reactions: Palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0), are commonly used. The reactions are performed in the presence of bases like potassium carbonate or cesium carbonate.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.

Major Products Formed

    Substitution Reactions: Products include various substituted thiophenes, depending on the nucleophile used.

    Coupling Reactions: Biaryl compounds with extended conjugation.

    Oxidation Products: Sulfoxides and sulfones.

Scientific Research Applications

2-Bromo-3-(bromomethyl)thiophene has several applications in scientific research:

    Organic Synthesis: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Materials Science: It is used in the preparation of conjugated polymers and organic semiconductors, which are essential for electronic and optoelectronic devices.

    Medicinal Chemistry: It serves as an intermediate in the synthesis of biologically active compounds, including potential drug candidates.

    Chemical Biology: It is used in the development of probes and sensors for biological studies.

Mechanism of Action

The mechanism of action of 2-Bromo-3-(bromomethyl)thiophene in chemical reactions involves the electrophilic nature of the bromine atoms, which makes them susceptible to nucleophilic attack The thiophene ring provides a stable aromatic system that can undergo various transformations while maintaining its aromaticity

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2-Bromo-3-(bromomethyl)thiophene
  • CAS RN : 40032-76-6
  • Molecular Formula : C₅H₄Br₂S
  • Molecular Weight : 255.96 g/mol
  • Physical Properties : Boiling point: 115°C (at 50 Torr), Density: 2.025 g/cm³ .

Synthesis :
this compound is synthesized via bromination of 2-bromo-3-methylthiophene using N-bromosuccinimide (NBS) and dibenzoyl peroxide (DBPO) in a 63% yield . Alternative routes involve radical bromination of 3-methylthiophene derivatives with NBS and AIBN in CCl₄ .

Comparison with Structurally Similar Compounds

Substituent Variation in Brominated Thiophenes

Compound Substituents CAS RN Molecular Weight (g/mol) Key Applications References
This compound Br at C2; BrCH₂ at C3 40032-76-6 255.96 Organic electronics, drug intermediates
2-Bromo-3-methylthiophene Br at C2; CH₃ at C3 14282-76-9 177.06 Precursor for cross-coupling reactions
2-Chloro-3-(bromomethyl)thiophene Cl at C2; BrCH₂ at C3 40032-81-3 215.51 Less reactive halogen for selective synthesis
2-Bromo-3-dodecylthiophene Br at C2; C₁₂H₂₅ at C3 139100-06-4 339.33 Polymer synthesis (e.g., P3DDT)
3-(Bromomethyl)-5-chlorobenzo[b]thiophene BrCH₂ at C3; Cl at C5; fused benzene 1198-51-2 261.56 Medicinal chemistry (antimicrobials)

Reactivity and Stability

  • Electrophilic Reactivity : The bromomethyl group (-CH₂Br) in this compound enhances its reactivity in nucleophilic substitutions compared to methyl (-CH₃) or chloro (-Cl) analogs. This makes it a versatile intermediate for functionalization (e.g., allylation, amination) .
  • Steric Effects: Long alkyl chains (e.g., dodecyl in 2-bromo-3-dodecylthiophene) improve solubility in nonpolar solvents but reduce reactivity in solid-state polymerizations .
  • Halogen Influence : Chlorine-substituted analogs (e.g., 2-chloro-3-(bromomethyl)thiophene) exhibit lower reactivity in Suzuki-Miyaura couplings compared to brominated derivatives, favoring selectivity in stepwise syntheses .

Biological Activity

2-Bromo-3-(bromomethyl)thiophene is an organobromine compound with the molecular formula C5_5H4_4Br2_2S. This compound is a derivative of thiophene, a five-membered aromatic ring containing a sulfur atom, and has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its biochemical properties, mechanisms of action, and applications in therapeutic contexts.

This compound is characterized by its significant role in biochemical reactions. It interacts with various enzymes and proteins, facilitating the formation of new chemical bonds. The compound can undergo several types of chemical reactions, including:

  • Substitution Reactions : The bromine atoms can be substituted by nucleophiles such as amines or thiols.
  • Coupling Reactions : It can participate in coupling reactions (e.g., Suzuki-Miyaura coupling).
  • Oxidation and Reduction Reactions : The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

The biological activity of this compound is attributed to its interactions at the molecular level. These interactions can alter enzyme activity and influence cellular processes. Key mechanisms include:

  • Enzyme Inhibition/Activation : The compound can bind to the active sites of enzymes, inhibiting or facilitating their catalytic activities.
  • Gene Expression Modulation : It influences gene expression by interacting with transcription factors, altering transcriptional activity.

Cellular Effects

The effects of this compound on cellular processes are diverse:

  • Cell Signaling Pathways : Exposure to this compound may lead to changes in gene expression involved in detoxification processes.
  • Metabolic Interactions : It interacts with metabolic enzymes, potentially altering the production and utilization of metabolic intermediates.

Case Studies

Recent studies have explored the synthesis and biological evaluation of derivatives based on this compound:

  • Haemolytic Activity : A study synthesized several derivatives and evaluated their haemolytic activities against human red blood cells. Compounds derived from this compound exhibited varying levels of haemolysis, with some showing significant activity (up to 69.7% lysis) .
  • Antithrombolytic Activity : The same derivatives were tested for antithrombolytic activity, revealing moderate clot lysis effects, with some compounds achieving clot lysis rates up to 31.5% .

Research Applications

The compound has several applications in scientific research:

  • Organic Synthesis : It serves as a building block for synthesizing complex molecules in pharmaceuticals and agrochemicals.
  • Medicinal Chemistry : As an intermediate in synthesizing biologically active compounds, it shows promise for developing new therapeutic agents.
  • Chemical Biology : Used in developing probes and sensors for biological studies.

Properties

IUPAC Name

2-bromo-3-(bromomethyl)thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Br2S/c6-3-4-1-2-8-5(4)7/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPWPMAAPQZXPDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1CBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Br2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80370778
Record name 2-Bromo-3-bromomethylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40032-76-6
Record name 2-Bromo-3-bromomethylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-3-(bromomethyl)thiophene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Bromo-3-(bromomethyl)thiophene
2-Bromo-3-(bromomethyl)thiophene
2-Bromo-3-(bromomethyl)thiophene
2-Bromo-3-(bromomethyl)thiophene
2-Bromo-3-(bromomethyl)thiophene
2-Bromo-3-(bromomethyl)thiophene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.